molecular formula C27H26N4O3S2 B2365377 5-cyano-2-hydroxy-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-4-(thiophen-2-yl)-N-(o-tolyl)-1,2,3,4-tetrahydropyridine-3-carboxamide CAS No. 374561-24-7

5-cyano-2-hydroxy-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-4-(thiophen-2-yl)-N-(o-tolyl)-1,2,3,4-tetrahydropyridine-3-carboxamide

Cat. No.: B2365377
CAS No.: 374561-24-7
M. Wt: 518.65
InChI Key: OJRANMWRKUXMSI-UHFFFAOYSA-N
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Description

5-cyano-2-hydroxy-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-4-(thiophen-2-yl)-N-(o-tolyl)-1,2,3,4-tetrahydropyridine-3-carboxamide is a complex, multifunctional tetrahydropyridine derivative of significant interest in medicinal chemistry and drug discovery research. Its intricate structure incorporates several pharmacologically active motifs, including a cyan group, a thiophene ring, a thioglycolic anilide moiety, and an o-tolyl carboxamide group. This specific assembly suggests potential as a key intermediate or a lead compound for the development of protease inhibitors, particularly against targets like the main protease (Mpro or 3CLpro) of SARS-CoV-2, as similar tetrahydropyridine-carboxamide scaffolds have been explored for this purpose [https://pubmed.ncbi.nlm.nih.gov/35099933/]. The compound's mechanism of action is likely tied to its ability to act as a covalent or non-covalent inhibitor, where the electron-deficient carbon of the cyan group and the carbonyl of the carboxamide could engage in key hydrogen-bonding interactions with enzyme active sites, while the thioether linkage may contribute to binding affinity and selectivity. Researchers value this compound for probing enzyme kinetics, structure-activity relationships (SAR), and in high-throughput screening campaigns aimed at identifying novel therapeutics for viral diseases and other pathological conditions. Supplied with comprehensive analytical data (including NMR, LC-MS, and HPLC) to ensure identity and purity, this compound is intended for For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-hydroxy-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-3,4-dihydro-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S2/c1-17-9-6-7-12-20(17)30-25(33)24-23(21-13-8-14-35-21)19(15-28)26(31-27(24,2)34)36-16-22(32)29-18-10-4-3-5-11-18/h3-14,23-24,31,34H,16H2,1-2H3,(H,29,32)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRANMWRKUXMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2C(C(=C(NC2(C)O)SCC(=O)NC3=CC=CC=C3)C#N)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-cyano-2-hydroxy-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-4-(thiophen-2-yl)-N-(o-tolyl)-1,2,3,4-tetrahydropyridine-3-carboxamide represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant and antibacterial properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that may influence its biological activity. The presence of a cyano group, hydroxy group, and thiophene ring are notable structural elements that could contribute to its reactivity and interaction with biological targets.

Antioxidant Activity

Recent studies have demonstrated that derivatives of thiophene carboxamide compounds exhibit significant antioxidant properties. For instance, a related compound showed an inhibition percentage of 62.0% in the ABTS antioxidant assay compared to ascorbic acid, which served as a standard reference . The presence of electron-donating groups such as amino groups enhances the antioxidant activity by stabilizing free radicals through resonance stabilization.

Compound TypeAntioxidant Activity (%)Comparison Standard
Amino thiophene derivative62.0%Ascorbic Acid (88.44%)
Hydroxy thiophene derivative54.9% - 28.4%-
Methyl thiophene derivative47.8% max-

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various pathogenic bacteria. Studies indicate that it exhibits stronger activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The results revealed that the amino-substituted derivatives demonstrated higher antibacterial activity (ranging from 40.0% to 86.9% ) compared to their hydroxyl or methyl counterparts .

Bacterial StrainActivity Range (%)Compound Type
Staphylococcus aureus40.0% - 86.9%Amino derivatives
Bacillus subtilis20.0% - 78.3%Hydroxy derivatives
E. coliVariable (up to 47.8%)Methyl derivatives

Case Studies

One notable case study involved the synthesis and evaluation of various thiophene derivatives, including those similar to the target compound. These studies utilized methods such as density functional theory (DFT) to predict molecular properties and interactions with biological targets . The findings highlighted how structural variations influenced both antioxidant and antibacterial activities.

Key Findings from Case Studies:

  • Structural Influence : The presence of amino groups significantly enhances both antioxidant and antibacterial activities.
  • Comparative Efficacy : Amino derivatives consistently outperformed hydroxyl and methyl derivatives in both assays.
  • Mechanistic Insights : Electron donation from amino groups was identified as a key factor in increasing the reactivity towards free radicals.

Scientific Research Applications

Antioxidant Activity

Research has indicated that derivatives of thiophene-based compounds possess significant antioxidant properties. For instance, some synthesized thiophene derivatives demonstrated a notable inhibition activity against free radicals, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases . The antioxidant properties of 5-cyano derivatives can be attributed to their structural features that facilitate electron donation.

Antibacterial Properties

The compound has shown promising antibacterial activity against various pathogenic bacteria. Studies have reported that certain derivatives exhibit potent inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This antibacterial effect is enhanced by specific substituents on the thiophene ring, which increase hydrophilicity and improve interaction with bacterial membranes .

Antiviral Potential

Recent investigations into N-Heterocycles, including variants similar to the target compound, suggest potential antiviral applications. These compounds have been evaluated for their efficacy against viral infections, showing superior activity compared to standard antiviral drugs like ribavirin . The structural flexibility and reactivity of the tetrahydropyridine moiety may contribute to this antiviral activity.

Synthesis Strategies

The synthesis of 5-cyano derivatives typically involves cyclization reactions that yield polysubstituted thiophenes. Methods such as the reaction of thiocarbamoyl derivatives with α-halogenated reagents have been highlighted for their efficiency and yield . The development of these synthetic pathways is crucial for creating libraries of compounds that can be screened for biological activity.

Characterization Techniques

Characterization of synthesized compounds has employed various spectroscopic techniques including IR, NMR, and mass spectrometry. These methods are essential for confirming the structure and purity of the compounds produced during synthesis .

Case Study: Antioxidant Activity Evaluation

In a study evaluating the antioxidant capacity of synthesized thiophene derivatives, compound variants were tested using the ABTS method. The results indicated that certain amino-substituted thiophene derivatives exhibited significant inhibition rates comparable to established antioxidants like ascorbic acid . This highlights the potential of these compounds in formulations aimed at combating oxidative stress.

Case Study: Antibacterial Efficacy

Another case study focused on the antibacterial efficacy of synthesized thiophene carboxamide derivatives against E. coli and Pseudomonas aeruginosa. The presence of specific functional groups was found to enhance antibacterial activity significantly, suggesting a structure-activity relationship that can be exploited in drug design .

Data Summary Table

Application AreaKey FindingsReferences
Antioxidant ActivitySignificant inhibition against free radicals
Antibacterial ActivityPotent against Staphylococcus aureus
Antiviral PotentialSuperior efficacy compared to ribavirin
Synthesis MethodologyEfficient cyclization reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Core Structure Substituent Variations Key Properties
Target Compound 1,2,3,4-tetrahydropyridine 2-hydroxy, 6-((2-oxo-2-(phenylamino)ethyl)thio), 4-(thiophen-2-yl), N-(o-tolyl) High polarity due to hydroxy and carboxamide groups; thiophene enhances π-π interactions
5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide () 1,4-dihydropyridine N-(2-methoxyphenyl), 6-((2-oxo-2-phenylethyl)thio) Reduced hydrogen bonding (no 2-hydroxy); methoxy group increases lipophilicity
AZ331 () 1,4-dihydropyridine 4-(2-furyl), 6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio} Furyl vs. thiophenyl alters electronic properties; 4-methoxy enhances solubility
CAS 684230-81-7 () 1,4-dihydropyridine 4-(furan-2-yl), 6-((2-oxo-2-(o-tolylamino)ethyl)thio) Furan substitution reduces sulfur-mediated interactions; o-tolylamino introduces steric hindrance

Key Findings

Impact of Hydroxy Group : The 2-hydroxy group in the target compound distinguishes it from analogs lacking this moiety (e.g., ). This group likely improves aqueous solubility and hydrogen-bonding capacity, critical for target engagement .

Thiophen-2-yl vs.

Thioether Linkage: The (2-oxo-2-(phenylamino)ethyl)thio group in the target compound is distinct from simpler thioether chains (e.g., (2-oxo-2-phenylethyl)thio in ). The phenylamino group may participate in additional hydrogen bonding or π-stacking .

Preparation Methods

Multicomponent Reaction Strategy

A stereoselective five-component cascade reaction, inspired by Iliyasov et al., provides a robust framework for constructing the tetrahydropyridine scaffold. The protocol involves:

  • Reactants :
    • Aldehyde (e.g., thiophene-2-carbaldehyde for thiophen-2-yl incorporation)
    • Methyl acetoacetate (for methyl and ester groups)
    • Ammonium acetate (nitrogen source)
    • Malononitrile (cyano group precursor)
    • Mercaptoacetic acid (thiol for thioether linkage)
  • Mechanism :

    • Knoevenagel condensation between aldehyde and methyl acetoacetate.
    • Michael addition of malononitrile to the α,β-unsaturated intermediate.
    • Mannich reaction with ammonium acetate to form the tetrahydropyridine ring.
    • Cyclization and dehydration to yield the core structure.
  • Optimization :

    • Solvent: Ethanol/water (4:1) at 80°C for 24 hours.
    • Yield: 68–74% (based on analogous syntheses).

Post-Modification of the Core

Hydroxylation and Methylation :

  • The 2-hydroxy-2-methyl motif is introduced via oxidation-reduction sequence :
    • Epoxidation of a Δ²⁻³ double bond using m-CPBA.
    • Acid-catalyzed ring-opening with water to install hydroxyl groups.
    • Methylation using methyl iodide and K₂CO₃ in DMF.

Carboxamide Installation :

  • Hydrolysis of the methyl ester (from methyl acetoacetate) with NaOH, followed by coupling with o-toluidine using EDCl/HOBt in DCM.

Incorporation of the Thioether Side Chain

Synthesis of 2-Oxo-2-(Phenylamino)Ethyl Thiol

  • Step 1 : Condensation of phenyl isocyanate with ethyl glycolate to form ethyl 2-(phenylamino)acetate.
  • Step 2 : Reduction of the ester to ethanolamine derivative using LiAlH₄.
  • Step 3 : Oxidation with Dess-Martin periodinane to yield 2-oxo-2-(phenylamino)acetaldehyde.
  • Step 4 : Thiolation via reaction with Lawesson’s reagent.

Thioether Bond Formation

  • Nucleophilic substitution : React the tetrahydropyridine core (with a bromide at position 6) with the thiol intermediate in presence of K₂CO₃/DMF.
  • Yield : 57–63% (based on analogous thioether syntheses).

Stereochemical Control and Analytical Validation

Diastereoselectivity in Core Formation

The five-component reaction proceeds via a chair-like transition state, favoring the 4SR,6RS configuration observed in analogous tetrahydropyridines. Single-crystal X-ray diffraction (as in) confirms the relative stereochemistry.

Spectroscopic Characterization

  • ¹H NMR :
    • δ 6.8–7.4 ppm (multiplet, aromatic protons from thiophene and o-tolyl).
    • δ 4.2 ppm (singlet, NH of carboxamide).
    • δ 1.5 ppm (singlet, C2-methyl).
  • ¹³C NMR :
    • δ 172.3 ppm (carboxamide carbonyl).
    • δ 118.5 ppm (cyano carbon).
  • IR :
    • 2250 cm⁻¹ (C≡N stretch).
    • 1670 cm⁻¹ (amide C=O).

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents at positions 4 and 6 necessitate high-dilution conditions during cyclization.
  • Oxidative Sensitivity : The thioether linkage requires inert atmosphere (N₂/Ar) during reactions.
  • Regioselectivity : Use of directing groups (e.g., Bts-protected amines) ensures correct substitution patterns.

Alternative Synthetic Routes

Pictet-Spengler Approach

  • Condensation of tryptamine analogs with thiophene-2-carbaldehyde under acidic conditions, followed by cyanation via Rosenmund-von Braun reaction.
  • Limitation : Poor control over C2 and C6 substituents.

Transition Metal-Catalyzed Coupling

  • Suzuki-Miyaura coupling to introduce thiophen-2-yl post-core formation.
  • Catalyst : Pd(PPh₃)₄ with K₂CO₃ in dioxane.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reagents are critical for achieving high purity?

The synthesis typically involves multi-step reactions starting with precursors like substituted pyridines or thiophene derivatives. Key reagents include thiourea derivatives for introducing thioether linkages (e.g., 2-oxo-2-(phenylamino)ethyl thiol) and catalysts like triethylamine or acetic anhydride for condensation steps . Solvent selection (e.g., ethanol or acetone) and temperature control (60–80°C) are critical for minimizing side reactions and maximizing yield. Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in spatial arrangements, particularly for the tetrahydropyridine ring and thiophene moiety . For example, triclinic crystal systems (space group P1) with unit cell parameters a = 9.29 Å, b = 13.28 Å, c = 14.51 Å have been reported for analogous compounds .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Monitor hydrolytic stability by exposing the compound to buffers at pH 3–9 and analyzing degradation products via LC-MS. Store lyophilized samples at −20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation?

Conflicting NMR peaks (e.g., overlapping signals from the thiophene and tetrahydropyridine moieties) can be addressed by:

  • Using deuterated solvents (DMSO-d6 or CDCl3) to enhance signal resolution.
  • Applying advanced 2D NMR techniques (e.g., NOESY to confirm spatial proximity of substituents).
  • Cross-referencing with computational chemistry tools (DFT simulations for predicting chemical shifts) . If crystallographic data conflicts with spectral findings, re-evaluate sample purity and consider polymorph screening .

Q. How can experimental design (DoE) optimize reaction yields and reduce byproduct formation?

Implement a factorial design to test variables like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%). Response Surface Methodology (RSM) models can identify optimal conditions. For example, a study on analogous thieno[2,3-d]pyrimidines achieved a 22% yield increase by adjusting reaction time from 12 to 8 hours and using DMF as a solvent . Advanced flow-chemistry setups may further enhance reproducibility and scalability .

Q. What methodologies are effective for analyzing the compound’s potential biological activity in silico and in vitro?

  • In Silico : Perform molecular docking against target proteins (e.g., kinase enzymes) using AutoDock Vina or Schrödinger Suite. Validate predictions with molecular dynamics simulations to assess binding stability .
  • In Vitro : Screen for cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare IC50 values with structurally similar compounds, such as thieno[2,3-d]pyrimidine derivatives, to establish structure-activity relationships (SAR) .

Q. How can researchers address low solubility in aqueous media during pharmacological assays?

  • Use co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations to enhance solubility.
  • Synthesize prodrug derivatives (e.g., ester or phosphate modifications) for improved bioavailability .
  • Characterize solubility profiles via shake-flask method with HPLC quantification across pH gradients .

Methodological Guidance for Data Contradictions

Q. How should discrepancies between computational predictions and experimental bioactivity data be reconciled?

  • Re-optimize docking parameters (e.g., grid box size, ligand flexibility) to better reflect experimental conditions.
  • Test for off-target effects using broad-spectrum enzyme panels (e.g., Eurofins Pharma Discovery Services).
  • Investigate metabolic stability using liver microsome assays, as rapid degradation may explain reduced observed activity .

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